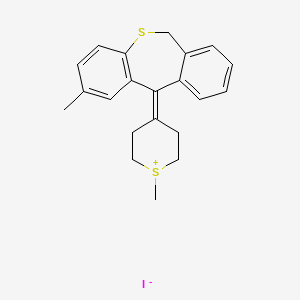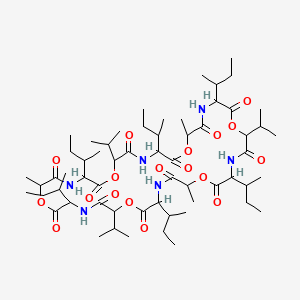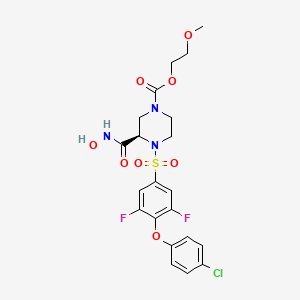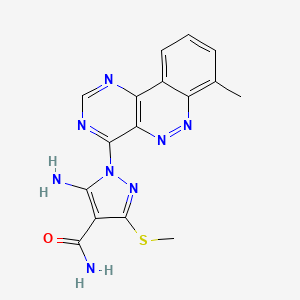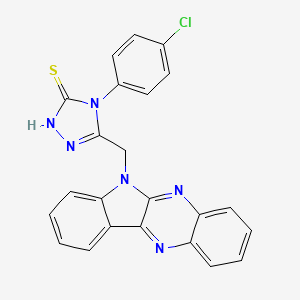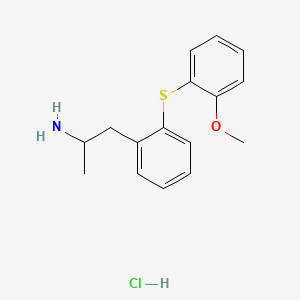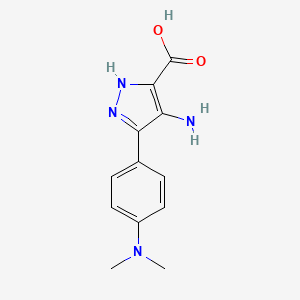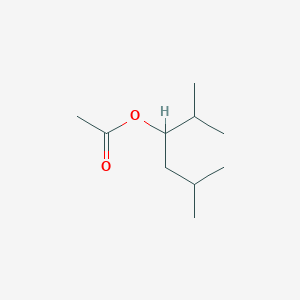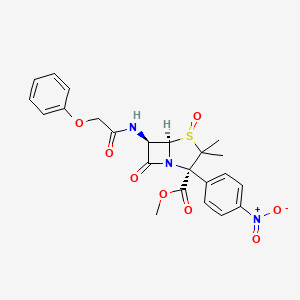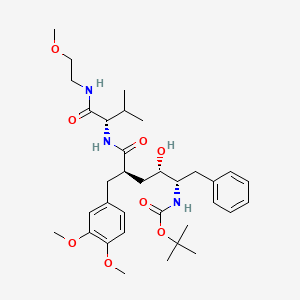
2-Oxa-5,8,14-triazapentadecan-15-oic acid, 10-((3,4-dimethoxyphenyl)methyl)-12-hydroxy-7-(1-methylethyl)-6,9-dioxo-13-(phenylmethyl)-, 1,1-dimethylethyl ester, (7S-(7R*,10S*,12R*,13R*))-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxa-5,8,14-triazapentadecan-15-oic acid, 10-((3,4-dimethoxyphenyl)methyl)-12-hydroxy-7-(1-methylethyl)-6,9-dioxo-13-(phenylmethyl)-, 1,1-dimethylethyl ester, (7S-(7R*,10S*,12R*,13R*))- is a complex organic compound with a multifaceted structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials are often simple organic molecules that undergo a series of transformations, including alkylation, esterification, and hydroxylation. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and continuous flow processes. The optimization of reaction conditions, such as pressure, temperature, and reactant concentrations, is crucial to maximize efficiency and minimize waste. Advanced techniques like chromatography and crystallization may be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone groups can be reduced to secondary alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the ketone groups may produce secondary alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. Its structural features suggest it could interact with various biomolecules, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications. The presence of hydroxyl and ester groups may influence its pharmacokinetic properties, such as absorption and metabolism.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, polymers, or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
2-Oxa-5,8,14-triazapentadecan-15-oic acid derivatives: Compounds with similar core structures but different substituents.
Hydroxy- and keto- derivatives: Compounds with similar functional groups but different carbon skeletons.
Uniqueness
What sets this compound apart is its unique combination of functional groups and stereochemistry. The specific arrangement of atoms and the presence of multiple chiral centers contribute to its distinct chemical and biological properties.
Properties
CAS No. |
178048-31-2 |
|---|---|
Molecular Formula |
C34H51N3O8 |
Molecular Weight |
629.8 g/mol |
IUPAC Name |
tert-butyl N-[(2S,3S,5R)-5-[(3,4-dimethoxyphenyl)methyl]-3-hydroxy-6-[[(2S)-1-(2-methoxyethylamino)-3-methyl-1-oxobutan-2-yl]amino]-6-oxo-1-phenylhexan-2-yl]carbamate |
InChI |
InChI=1S/C34H51N3O8/c1-22(2)30(32(40)35-16-17-42-6)37-31(39)25(18-24-14-15-28(43-7)29(20-24)44-8)21-27(38)26(19-23-12-10-9-11-13-23)36-33(41)45-34(3,4)5/h9-15,20,22,25-27,30,38H,16-19,21H2,1-8H3,(H,35,40)(H,36,41)(H,37,39)/t25-,26+,27+,30+/m1/s1 |
InChI Key |
MHLWASZWQMYTGJ-VEAWFHDZSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCCOC)NC(=O)[C@H](CC1=CC(=C(C=C1)OC)OC)C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)OC(C)(C)C)O |
Canonical SMILES |
CC(C)C(C(=O)NCCOC)NC(=O)C(CC1=CC(=C(C=C1)OC)OC)CC(C(CC2=CC=CC=C2)NC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


